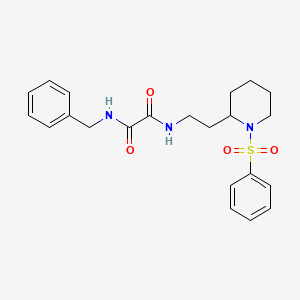

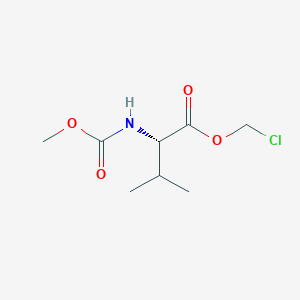

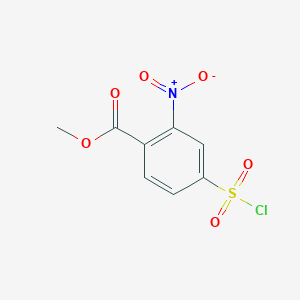

2-(4-ethoxyphenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-ethoxyphenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to have several biochemical and physiological effects, making it a promising candidate for research in the fields of pharmacology and medicine.

Aplicaciones Científicas De Investigación

Structural Aspects and Properties of Amide Derivatives

Research on amide-containing isoquinoline derivatives has shown that these compounds can form gels or crystalline solids upon treatment with mineral acids. The formation of gels or solids depends on the nature of the anions from the acids used. Furthermore, these compounds can form host–guest complexes with certain dihydroxybenzenes, leading to enhanced fluorescence emission, which may be leveraged in materials science for sensing applications or the development of fluorescence-based probes (Karmakar et al., 2007).

Synthesis Techniques and Chemical Processes

The synthesis of similar compounds, such as N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, has been described through cyclization processes, showcasing a practical route with an overall yield of 46% over five steps. This synthesis approach underscores the potential for efficient production of tetrahydroquinoline derivatives, which could be of interest in the development of new chemical entities or intermediates for further pharmaceutical applications (Ma Wenpeng et al., 2014).

Coordination Complexes and Antioxidant Activity

Studies have also been conducted on coordination complexes constructed from pyrazole-acetamide derivatives, leading to the synthesis of Co(II) and Cu(II) complexes. These complexes demonstrate significant antioxidant activity, suggesting that similar tetrahydroquinoline derivatives might find applications in developing antioxidant agents or in materials chemistry for catalysis or environmental remediation purposes (Chkirate et al., 2019).

Anticancer and Antiproliferative Activities

Further research into N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives, including structures similar to the compound of interest, has revealed notable antiproliferative activities against various human cancer cell lines. This suggests that related compounds could be explored for their potential therapeutic benefits in oncology, focusing on mechanisms of action that involve the alteration of cell division and specific cytotoxicity against cancer cells without harming peripheral blood mononuclear cells (I‐Li Chen et al., 2013).

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-4-28-20-10-7-17(8-11-20)14-22(26)24-19-9-12-21-18(15-19)6-5-13-25(21)23(27)16(2)3/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQQPINQHZSOGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2627264.png)

![3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid](/img/structure/B2627268.png)

![3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2627269.png)

![3-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2627274.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2627277.png)

![2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2627282.png)